molecular formula C7H7BrO2S B3195336 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 897922-06-4

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B3195336
CAS No.: 897922-06-4
M. Wt: 235.10 g/mol
InChI Key: KDSOGKRKOMFASM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a brominated derivative of 3,4-ethylenedioxythiophene (EDOT), a heterocyclic compound widely used in conductive polymers. The bromomethyl substituent at the 2-position introduces enhanced reactivity for nucleophilic substitution, making it a versatile intermediate in organic synthesis and materials science. Its molecular formula is C₇H₇BrO₂S, with a molecular weight of 235.10 g/mol (calculated from EDOT's mass of 142.17 g/mol plus CH₂Br).

Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSOGKRKOMFASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718774
Record name 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897922-06-4
Record name 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the bromination of a precursor compound, such as 2,3-dihydrothieno[3,4-b][1,4]dioxine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify the existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, converting it into a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion to the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

3,4-Ethylenedioxythiophene (EDOT)

  • Structure : Base compound without substituents.
  • Properties : Forms conductive polymers (e.g., PEDOT) with high stability, conductivity (~0.67 S/cm for PEOTT, a sulfur analog ), and optical transparency.
  • Applications : Electrochemical devices, organic electronics, and sensors .
  • Key Difference : Lacks reactive substituents, limiting its direct functionalization compared to bromomethyl-EDOT.

5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine

  • Structure : Bromine substituent at the 5-position instead of 2-(bromomethyl).
  • Properties : CAS 302554-82-1, molecular formula C₆H₅BrO₂S . Used in electrophilic aromatic substitution reactions .
  • Applications : Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Key Difference : Positional isomerism alters reactivity; the 5-bromo derivative is less sterically hindered but lacks the methylene bridge for further substitution.

2-(2,5,8,11-Tetraoxadodecyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (EDOT-EG)

  • Structure : Ethylene glycol (EG) chains at the 2-position.
  • Properties : Hydrophilic, antifouling, and biocompatible. Synthesized via tosylation and nucleophilic substitution .
  • Applications : Hydrogel-integrated electronics, biointerfaces .
  • Key Difference : EG substituents enhance solubility in polar solvents, contrasting with the hydrophobic bromomethyl derivative.

2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Boronate ester at the 5-position.
  • Properties : Density 1.21 g/cm³, melting point 93°C . Used in borylation reactions.
  • Applications : Suzuki-Miyaura cross-coupling for π-conjugated materials .
  • Key Difference : Boronate functionality enables C–C bond formation, whereas bromomethyl-EDOT is tailored for nucleophilic attacks.

Poly(2,3-dihydrothieno[3,4-b][1,4]dioxine) (PEOTT)

  • Structure : Polymer analog with a sulfur atom replacing one oxygen in the dioxane ring.
  • Properties : Conductivity ~0.67 S/cm, bandgap 1.6 eV, electrochromic (color shifts from gray-blue to green) .
  • Applications : Electrochromic devices, supercapacitors.
  • Key Difference : Polymer backbone vs. small-molecule bromomethyl-EDOT; PEOTT emphasizes bulk electronic properties.

Research Findings and Trends

  • Functionalization Strategies : Bromomethyl-EDOT’s reactivity enables post-polymerization modifications, similar to EDOT-CH2S-Ac, which is used in electrochemical EV capture .
  • Emerging Applications: Bromomethyl-EDOT could bridge small-molecule synthesis and polymer science, analogous to star-shaped molecules with thieno-dioxine arms .

Biological Activity

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various scientific studies and data.

  • Chemical Formula : C₇H₆BrO₂S
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 700816-98-4

Synthesis

The synthesis of this compound typically involves the bromomethylation of 2,3-dihydrothieno[3,4-b][1,4]dioxine using reagents such as toluene-4-sulfonic acid. The reaction conditions often include heating in solvents like toluene under nitrogen atmosphere to promote the formation of the desired product with moderate yields (around 57%) .

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,4-b][1,4]dioxine exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with metabolic processes.

Antidepressant Activity

Research has highlighted the potential antidepressant-like effects of compounds related to this compound. For instance:

  • Binding Affinities : Some derivatives have demonstrated high binding affinities for serotonin receptors (5-HT1A) and transporters (Ki values around 9.8 nM), suggesting a mechanism similar to established antidepressants like fluoxetine .
  • Behavioral Studies : In vivo tests using models such as the forced swim test have shown that these compounds can produce significant reductions in depressive-like behaviors in rodents.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntidepressantHigh binding affinity for serotonin receptors; reduced depressive behavior in animal models
CytotoxicityPotential cytotoxic effects on cancer cell lines observed in preliminary studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thieno[3,4-b][1,4]dioxine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Antidepressant-Like Effects

In a behavioral study involving mice subjected to the tail suspension test, a derivative of this compound showed a significant reduction in immobility time compared to controls. This suggests an antidepressant-like effect potentially mediated by serotonin receptor activity .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine and its derivatives?

  • Answer : The compound is typically synthesized via functionalization of the parent heterocyclic structure. For example:

  • Borylation : A borylated derivative (e.g., 2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be synthesized using iridium-catalyzed C–H borylation, yielding 46% under optimized conditions .
  • Thiol Functionalization : Bromomethyl derivatives can be modified via nucleophilic substitution. For instance, reacting EDOT-CH2-Cl with potassium thioacetate introduces thiol functionality for electrochemical applications .
    • Key Considerations : Yield optimization requires careful control of stoichiometry, catalyst loading, and solvent selection.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Answer :

  • NMR Spectroscopy : Used to confirm substitution patterns and purity. For example, 2-(azidomethyl) derivatives are validated via characteristic azide peaks in ¹H/¹³C NMR .
  • X-ray Crystallography : Resolves structural ambiguities. The title compound’s derivatives (e.g., 5,7-bis(benzothiophen-2-yl)-substituted analogs) exhibit monoclinic (P21/c) symmetry with disordered dioxane rings adopting half-chair conformations. Key parameters include:
ParameterValue
Space groupP21/c
a, b, c (Å)16.1602, 8.3524, 14.1814
β angle (°)107.428
R-factor0.044
Data-to-parameter ratio28.1
(Source: )
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, critical for electrochemical applications.

Advanced Research Questions

Q. How does structural disorder in crystallographic studies impact the interpretation of molecular geometry?

  • Answer : In derivatives like 5,7-bis(benzothiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine, the dioxane ring exhibits two-site disorder (occupancies: 0.623 and 0.377). This disorder complicates electron density maps but is resolved via restrained refinement and occupancy adjustment. The asymmetry in benzothiophene dihedral angles (20.57° vs. 6.70°) suggests conformational flexibility, which may influence optoelectronic properties .
  • Methodological Approach : Use high-resolution data (e.g., MoKα radiation) and software like SHELXL97 for refinement. Apply constraints to H-atoms and validate with residual density maps.

Q. What strategies enable functionalization of this compound for electrochemical applications?

  • Answer :

  • Polymer Synthesis : Derivatives like EDOT-EG (2-(2,5,8,11-tetraoxadodecyl)-substituted) are synthesized via tosylation of ethylene glycol followed by nucleophilic substitution with hydroxymethyl-EDOT (yield dependent on base strength, e.g., tBuOK) .
  • Electrochemical Capture : Conductive terpolymers incorporating bromomethyl derivatives enable redox-controlled capture/release of extracellular vesicles (EVs). Optimization involves balancing conductivity (via EDOT units) and hydrophilicity (via ethylene glycol chains) .

Q. How do substituents influence the electrochemical properties of polymers derived from this compound?

  • Answer : Substituents modulate redox potentials and stability:

  • Electron-Withdrawing Groups (e.g., -SO3H) : Enhance conductivity but reduce processability. For example, EDOT-S (sulfonated derivative) exhibits pH-dependent solubility, critical for biosensor applications .
  • Bulky Groups (e.g., benzothiophene) : Increase steric hindrance, reducing π–π stacking and altering charge transport. Dihedral angles >20° between substituents and the core correlate with reduced crystallinity .
    • Experimental Design : Use cyclic voltammetry (CV) to assess redox activity and impedance spectroscopy to evaluate charge-transfer resistance.

Data Contradictions and Resolutions

  • Synthesis Yields : Borylation yields (46% ) vs. thiol functionalization (unreported yields ) highlight the need for catalyst screening (e.g., Ir vs. Pd).
  • Structural Flexibility : Disordered crystallographic sites vs. rigid derivatives (e.g., EDOT-S ) suggest tunable conformational dynamics via substituent design.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 2
2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

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